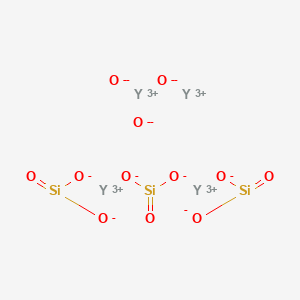
Barium enanthate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium enanthate is a chemical compound that is commonly used in scientific research. It is a type of barium salt that is derived from enanthic acid. Barium enanthate has a wide range of applications in various fields, including biochemistry, physiology, and pharmacology.
Wirkmechanismus
The mechanism of action of barium enanthate is not fully understood. However, it is believed to work by binding to the intestinal mucosa and forming a layer that is visible on X-ray imaging. Barium enanthate is also believed to affect the absorption of nutrients in the gastrointestinal tract.
Biochemische Und Physiologische Effekte
Barium enanthate has a number of biochemical and physiological effects. It is known to affect the absorption of nutrients in the gastrointestinal tract. Barium enanthate is also known to affect bone metabolism. It has been shown to increase bone density and improve bone structure.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using barium enanthate in lab experiments include its ability to visualize the structure and function of the gastrointestinal tract, its use as a contrast agent in X-ray imaging, and its ability to affect bone metabolism. However, there are also limitations to using barium enanthate in lab experiments. These include its potential toxicity and its potential to interfere with the absorption of nutrients in the gastrointestinal tract.
Zukünftige Richtungen
There are many future directions for the use of barium enanthate in scientific research. One area of research is the development of new contrast agents for X-ray imaging. Another area of research is the study of the effects of barium enanthate on bone metabolism. Additionally, there is potential for the use of barium enanthate in the treatment of bone disorders such as osteoporosis.
Conclusion
In conclusion, barium enanthate is a chemical compound that has a wide range of applications in scientific research. It is commonly used as a contrast agent in X-ray imaging and is also used in the study of the gastrointestinal tract and bone metabolism. Barium enanthate has many advantages for lab experiments, but there are also limitations to its use. There are many future directions for the use of barium enanthate in scientific research, and it is likely to continue to be an important compound in the field of biochemistry, physiology, and pharmacology.
Synthesemethoden
The synthesis of barium enanthate involves the reaction between barium hydroxide and enanthic acid. The reaction produces barium enanthate, which is a white crystalline powder. The chemical equation for the synthesis of barium enanthate is as follows:
Ba(OH)2 + 2C7H14O2 → Ba(C7H13O2)2 + 2H2O
Wissenschaftliche Forschungsanwendungen
Barium enanthate has a wide range of applications in scientific research. It is commonly used as a contrast agent in X-ray imaging. Barium enanthate is also used in the study of the gastrointestinal tract. It is used to visualize the structure and function of the stomach and intestines. In addition, barium enanthate is used in the study of bone metabolism. It is used to study the effects of various compounds on bone density and structure.
Eigenschaften
CAS-Nummer |
13101-62-7 |
|---|---|
Produktname |
Barium enanthate |
Molekularformel |
C14H26BaO4 |
Molekulargewicht |
395.7 g/mol |
IUPAC-Name |
barium(2+);heptanoate |
InChI |
InChI=1S/2C7H14O2.Ba/c2*1-2-3-4-5-6-7(8)9;/h2*2-6H2,1H3,(H,8,9);/q;;+2/p-2 |
InChI-Schlüssel |
DCRVZKCBNPSGDC-UHFFFAOYSA-L |
SMILES |
CCCCCCC(=O)[O-].CCCCCCC(=O)[O-].[Ba+2] |
Kanonische SMILES |
CCCCCCC(=O)[O-].CCCCCCC(=O)[O-].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















